Cyclohepta-2,4,6-triene-1-carboxylic Acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

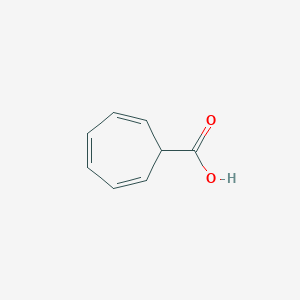

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohepta-2,4,6-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJMJYGSJNZKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517809 | |

| Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-40-8 | |

| Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Synthesis of Cyclohepta-2,4,6-triene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohepta-2,4,6-triene-1-carboxylic acid, a non-benzenoid carboxylic acid, holds a significant place in the historical development of organic chemistry, particularly in the study of seven-membered ring systems. Its discovery is intrinsically linked to the pioneering work on the Buchner ring expansion reaction in the late 19th century. This document provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its known biological relevance.

Historical Discovery

The journey to the discovery of this compound begins with its parent hydrocarbon, cycloheptatriene. In 1881, Albert Ladenburg first generated cycloheptatriene, and its seven-membered ring structure was definitively proven by Richard Willstätter in 1901 through a synthesis starting from cycloheptanone.[1]

The direct synthesis of cycloheptatriene derivatives, including the carboxylic acid, became possible with the advent of the Buchner ring expansion , a reaction first reported by Eduard Buchner and Theodor Curtius in 1885.[2] This reaction involves the addition of a carbene, generated from ethyl diazoacetate, to an aromatic ring like benzene. The initial product is a cyclopropane-fused intermediate, a norcaradiene ester, which then undergoes a thermally-driven electrocyclic ring expansion to form the seven-membered cycloheptatriene ring with a carboxylate group.[2] This method remains the classical and most cited route for the synthesis of this compound and its esters.

Physicochemical Properties

This compound is a compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .[3] Its structure and properties have been characterized by various spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a key technique for confirming its structure. The olefinic protons of the conjugated triene system are expected to resonate in the range of 5.0 to 6.8 ppm in the ¹H NMR spectrum.[2]

| Property | Value | Source |

| CAS Number | 4440-40-8 | [3] |

| Molecular Formula | C₈H₈O₂ | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Melting Point | 20-24 °C | |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| XLogP3 | 1.9 | [4] |

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the Buchner ring expansion of benzene to form the ethyl ester, followed by hydrolysis to the carboxylic acid. The synthesis often proceeds through stable and isolable intermediates like esters (ethyl and methyl) and nitriles, which are generally less reactive and more easily purified than the final carboxylic acid.[2]

Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate (Buchner Ring Expansion)

The Buchner reaction involves the reaction of benzene with ethyl diazoacetate to form the corresponding norcaradiene ethyl ester, which then rearranges to ethyl 1,3,5-cycloheptatriene-7-carboxylate.[1]

Methodology:

-

Carbene Generation: Ethyl diazoacetate is decomposed to generate a carbene. This can be achieved through photochemical or thermal methods. In modern synthesis, the use of a transition metal catalyst, such as copper or rhodium salts, is preferred to control the reaction and improve safety.

-

Cyclopropanation: The generated carbene adds to benzene in a cycloaddition reaction to form a bicyclic norcaradiene intermediate.

-

Ring Expansion: The norcaradiene intermediate undergoes a spontaneous, thermally allowed electrocyclic ring expansion to yield a mixture of isomeric ethyl cycloheptatrienecarboxylates.

Hydrolysis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

-

Saponification: The ethyl cyclohepta-2,4,6-triene-1-carboxylate is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The mixture is typically heated under reflux to drive the reaction to completion.

-

Acidification: After the saponification is complete, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid or sulfuric acid. This protonates the carboxylate salt to yield the free this compound.

-

Extraction and Purification: The product is then extracted from the aqueous solution using an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activity or signaling pathway interactions of this compound. While some derivatives of related ring systems, such as cyclohexene carboxylic acids, have been investigated for anti-inflammatory and antimicrobial properties, these findings cannot be directly extrapolated to the cycloheptatriene derivative.[5][6]

One study on bacterial metabolic pathways identified a structurally related compound, 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA, as a seven-membered carbon-cycle intermediate.[2][7] This suggests that the cycloheptatriene scaffold can be processed by biological systems, but it does not provide information on the pharmacological activity of the title compound in mammalian systems.

The absence of significant data in this area indicates that this compound may not have been a focus of drug development efforts to date, or that any such research has not been made public.

Conclusion

The discovery of this compound is a landmark in the history of organic chemistry, demonstrating the utility of the Buchner ring expansion for the synthesis of non-benzenoid aromatic systems. While its synthesis is well-established in principle, detailed modern experimental protocols are not widely reported. The physicochemical properties of the compound are known, but its biological activity remains largely unexplored. For drug development professionals, this compound and its derivatives represent a relatively untapped area of chemical space that may warrant further investigation. The cycloheptatriene ring system offers unique conformational and electronic properties that could be exploited in the design of novel therapeutic agents.

References

- 1. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 2. This compound | 4440-40-8 | Benchchem [benchchem.com]

- 3. This compound | C8H8O2 | CID 13088499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Theoretical Examination of Aromaticity in Cyclohepta-2,4,6-triene-1-carboxylic Acid and Its Ionic Derivatives

Abstract

This technical guide provides a comprehensive theoretical analysis of the aromaticity of cyclohepta-2,4,6-triene-1-carboxylic acid. While the neutral molecule is inherently non-aromatic, its corresponding ionic species—the tropylium carboxylate cation and the cycloheptatrienyl carboxylate anion—exhibit profound differences in electronic structure and stability, governed by the principles of aromaticity and anti-aromaticity. This document outlines the fundamental concepts based on Hückel's rule, details the computational methodologies used to quantify aromaticity, presents key data in structured tables, and visualizes the underlying theoretical relationships. This analysis is critical for understanding the reactivity, stability, and potential applications of this intriguing non-benzenoid system in fields such as medicinal chemistry and materials science.

Introduction to Aromaticity in the Cycloheptatriene System

This compound is a derivative of cycloheptatriene (C₇H₈), a foundational molecule in the study of non-benzenoid aromaticity.[1] Aromaticity, most famously exemplified by benzene, confers exceptional thermodynamic stability to molecules that are cyclic, planar, fully conjugated, and possess a specific number of π-electrons defined by Hückel's rule (4n+2, where n is a non-negative integer).[2][3]

The parent cycloheptatriene molecule contains 6 π-electrons but is classified as non-aromatic .[4][5] Its seven-membered ring is not planar, adopting a stable boat-shaped conformation, and the presence of a saturated methylene (-CH₂-) bridge breaks the continuous conjugation required for aromaticity.[1][5]

However, the cycloheptatriene framework is intrinsically linked to two ionic species with significant theoretical interest:

-

The Tropylium Cation ([C₇H₇]⁺): Formed by the removal of a hydride ion (H⁻) from the methylene group, this cation is a planar, heptagonal, and fully conjugated system.[1] It contains 6 π-electrons, fulfilling Hückel's rule for n=1, making it a classic example of a stable, non-benzenoid aromatic species.[1][4]

-

The Cycloheptatrienyl Anion ([C₇H₇]⁻): Formed by the removal of a proton (H⁺), this anion features a continuous p-orbital system containing 8 π-electrons. This configuration (4n for n=2) makes the planar form electronically unstable and anti-aromatic .[4] Consequently, the molecule distorts from planarity to avoid this destabilizing effect.[6][7]

The addition of a carboxylic acid substituent (-COOH) introduces an electron-withdrawing group that can modulate the electronic properties, acidity, and stability of the ring and its corresponding ions, without altering the fundamental π-electron count that dictates aromatic character.

Theoretical Framework and Aromatic Character

The aromaticity of the this compound system is best understood by analyzing the neutral molecule and its two key ionic forms in the context of Hückel's rule.

Figure 1: Relationship between cycloheptatriene-1-carboxylic acid and its ionic forms.

Table 1: Aromatic Properties of the Cycloheptatriene Core System

| Species | π-Electron Count | Planarity & Conjugation | Hückel's Rule | Aromatic Character |

| Cycloheptatriene | 6 | Non-planar, interrupted conjugation | N/A | Non-Aromatic[5] |

| Tropylium Cation | 6 | Planar, fully conjugated | 4n+2 (n=1) | Aromatic[1][4] |

| Cycloheptatrienyl Anion | 8 | Planar form is unstable | 4n (n=2) | Anti-Aromatic[4][6] |

Computational Protocols for Aromaticity Assessment

The theoretical evaluation of aromaticity relies on a variety of computational methods that quantify the magnetic, geometric, and energetic consequences of cyclic electron delocalization.

Detailed Methodologies:

-

Geometry Optimization and Frequency Analysis: Molecular structures are first optimized to find their lowest energy conformation. This is typically performed using Density Functional Theory (DFT), with a common functional being B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately describe the electronic structure.[8] A subsequent frequency calculation confirms that the optimized geometry is a true energy minimum (no imaginary frequencies).

-

Magnetic Criteria - NICS (Nucleus-Independent Chemical Shift): The NICS index is a popular method for assessing aromaticity. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of the ring and calculating the magnetic shielding tensor. A negative NICS value (e.g., NICS(0) or NICS(1)zz) indicates a diatropic ring current, a hallmark of aromaticity . Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity .[9] Values near zero suggest a non-aromatic system.

-

Geometric Criteria - HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index evaluates aromaticity based on the degree of bond length equalization within the ring. It compares the experimental or calculated bond lengths to reference values for ideal single and double bonds. The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to values close to or below zero for non-aromatic and anti-aromatic systems, respectively.[8][9]

Figure 2: A typical computational workflow for assessing aromaticity.

Quantitative Data on Aromaticity

While specific computational studies on this compound are not prevalent in the literature, extensive research on the parent cycloheptatriene system and its derivatives provides reliable data for understanding its aromatic character. The electronic influence of the carboxylic acid group is expected to be minor concerning the fundamental aromaticity determined by the π-electron system.

Table 2: Representative Calculated Aromaticity Indices for the C₇ Ring System

| Species | Aromaticity Index | Calculated Value | Interpretation |

| Benzene (Reference) | NICS(0) (ppm) | ~ -7 to -10 | Aromatic |

| HOMA | ~ 1.00 | Aromatic | |

| Cycloheptatriene | NICS(0) (ppm) | ~ -3.8 | Slightly diatropic but considered Non-Aromatic due to geometry[10] |

| HOMA | Low | Non-Aromatic | |

| Tropylium Cation | NICS(0) (ppm) | Highly Negative | Strongly Aromatic |

| HOMA | Close to 1 | Strongly Aromatic | |

| Cycloheptatrienyl Anion | NICS(0) (ppm) | Highly Positive | Strongly Anti-Aromatic (in planar form)[6][7] |

| HOMA | Negative | Anti-Aromatic (in planar form) |

Note: Specific values can vary depending on the level of theory and basis set used. The values presented are representative of typical computational results found in the literature.

Conclusion

The theoretical study of this compound reveals a molecule with a rich and varied electronic character that is entirely dependent on its protonation state.

-

The neutral molecule is non-aromatic , primarily due to the sp³-hybridized carbon that disrupts the cyclic conjugation and enforces a non-planar geometry.

-

Upon removal of a hydride, the resulting tropylium carboxylate cation achieves a planar, fully conjugated 6 π-electron system, rendering it highly aromatic and stable.

-

Conversely, deprotonation at the methylene bridge yields the cycloheptatrienyl carboxylate anion , an 8 π-electron system that is fundamentally anti-aromatic and thus electronically destabilized, causing it to distort from a planar conformation.

Understanding this switchable aromatic character is paramount for professionals in drug development and materials science. The stability and reactivity of this molecular scaffold can be dramatically altered, a property that can be exploited in the design of novel therapeutic agents, molecular switches, or advanced organic materials. The computational protocols outlined herein, particularly the use of NICS and HOMA indices, provide robust and reliable tools for predicting and quantifying these crucial molecular properties.

References

- 1. This compound | 4440-40-8 | Benchchem [benchchem.com]

- 2. Hückel's rule - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Antiaromaticity of Cycloheptatrienyl Anions: Structure, Acidity, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HOMAc: A Parameterization of the Harmonic Oscillator Model of Aromaticity (HOMA) That Includes Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of Cyclohepta-2,4,6-triene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohepta-2,4,6-triene-1-carboxylic acid, a derivative of the non-aromatic cycloheptatriene, presents a fascinating case study in conformational analysis due to the flexible seven-membered ring. This guide provides a comprehensive overview of its molecular structure and conformational dynamics, drawing upon spectroscopic and computational data from the parent compound and related derivatives. The inherent flexibility of the cycloheptatriene ring leads to a boat-shaped conformation as the global minimum, with a dynamic equilibrium between various boat and twist-boat forms. Understanding these conformational preferences is crucial for its application in medicinal chemistry and materials science, as the three-dimensional structure dictates its interaction with biological targets and its material properties.

Molecular Structure

The molecular formula of this compound is C₈H₈O₂. The structure consists of a seven-membered carbon ring with three conjugated double bonds and a carboxylic acid group attached to the saturated carbon atom. The presence of the conjugated triene system within a non-planar ring leads to unique structural and electronic properties. Unlike its aromatic counterpart, the tropylium cation, cycloheptatriene and its derivatives are not planar.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for elucidating the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the olefinic protons in the range of 5.5-6.5 ppm. The protons on the C1-C6 portion of the ring are vinylic, while the proton at C7 is allylic and appears further upfield. The carboxylic acid proton typically appears as a broad singlet downfield, around 12 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the sp² hybridized carbons of the double bonds between 120-140 ppm. The sp³ hybridized carbon bearing the carboxylic acid group (C7) would appear around 30-40 ppm, and the carboxyl carbon signal is expected in the 170-180 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹. The C=C stretching vibrations of the triene system are expected in the 1600-1650 cm⁻¹ region.

Conformational Analysis

The seven-membered ring of this compound is not planar and adopts a puckered conformation to relieve ring strain. The most stable conformation is a boat form . This boat conformation can undergo a dynamic process of ring inversion, passing through a higher energy planar transition state.

Computational studies on the parent cycloheptatriene molecule using Density Functional Theory (DFT) have established the boat conformation as the global energy minimum. The substitution of a carboxylic acid group at the C7 position is not expected to significantly alter this fundamental conformational preference.

Conformational Equilibria

The cycloheptatriene ring exists in a dynamic equilibrium between two enantiomeric boat conformations. This interconversion proceeds through a planar transition state. The energy barrier for this ring flip in the parent cycloheptatriene is relatively low.

Furthermore, the cycloheptatriene system can exist in equilibrium with its valence isomer, norcaradiene. This equilibrium is influenced by the substituents on the ring. For this compound, the equilibrium is expected to lie heavily on the side of the cycloheptatriene form.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Olefinic Protons (H1-H6) | 5.5 - 6.5 ppm (multiplets) |

| Allylic Proton (H7) | 2.5 - 3.5 ppm (multiplet) | |

| Carboxylic Acid Proton | ~12 ppm (broad singlet) | |

| ¹³C NMR | Olefinic Carbons (C1-C6) | 120 - 140 ppm |

| Allylic Carbon (C7) | 30 - 40 ppm | |

| Carboxyl Carbon | 170 - 180 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | |

| C=C Stretch (Alkene) | 1600 - 1650 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of cycloheptatriene.

Materials:

-

Cycloheptatriene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cycloheptatriene in dry diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the cycloheptatrienyl anion.

-

Crushed dry ice is added in small portions to the reaction mixture. The reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is separated and acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The crude product is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex proton multiplets.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Data Acquisition:

-

Standard ¹H and ¹³C{¹H} NMR spectra are acquired.

-

For detailed conformational analysis, advanced 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign the proton and carbon signals unambiguously.

-

Variable temperature (VT) NMR studies can be conducted to investigate the dynamics of ring inversion. Spectra are recorded at a range of temperatures, and the coalescence of signals can be used to determine the energy barrier for the conformational change.

Mandatory Visualization

Caption: Conformational interconversion pathway of the cycloheptatriene ring.

Conclusion

The molecular structure and conformational landscape of this compound are primarily dictated by the flexible seven-membered ring, which preferentially adopts a boat conformation. This dynamic structure undergoes rapid ring inversion at room temperature. A thorough understanding of these conformational dynamics, obtained through a combination of spectroscopic techniques and computational modeling, is essential for predicting the molecule's reactivity and its interactions in a biological or materials context. Further experimental studies, particularly X-ray crystallography on the acid or its simple derivatives, would provide invaluable data to refine the conformational models presented in this guide.

Spectroscopic Profile of Cyclohepta-2,4,6-triene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of cyclohepta-2,4,6-triene-1-carboxylic acid (C₈H₈O₂, Molar Mass: approx. 136.15 g/mol , CAS: 4440-40-8). This document details the theoretical basis and expected spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Experimental protocols are provided to guide researchers in obtaining and interpreting spectral data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound, providing insight into the electronic environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the disposition of the seven protons on the cycloheptatriene ring and the single acidic proton of the carboxylic acid group. The olefinic protons of the conjugated triene system are anticipated to resonate in the downfield region due to the deshielding effects of the double bonds.[1] The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic Protons (C=C-H) | 5.0 - 6.8 | Complex Multiplets |

| Carboxylic Acid Proton (-COOH) | ~12.0 (concentration dependent) | Broad Singlet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbon of the carboxyl group is characteristically found in the most downfield region of the spectrum. The sp²-hybridized carbons of the triene system will resonate in the alkene region.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carboxyl Carbon (-C OOH) | 165 - 185 |

| Olefinic Carbons (-C =C -) | 100 - 150 |

| Aliphatic Carbon (-C H-COOH) | Varies |

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shift of the labile carboxylic acid proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected due to hydrogen bonding, and a strong, sharp absorption corresponding to the carbonyl (C=O) stretch will also be present. The conjugation of the carbonyl group with the triene system is expected to lower the frequency of the C=O stretching vibration.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Conjugated Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Alkene) | Stretching | ~1600 - 1680 | Medium |

| =C-H (Alkene) | Stretching | ~3000 - 3100 | Medium |

| C-O | Stretching | 1210 - 1320 | Medium |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄). Use a liquid cell with an appropriate path length.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing: Record a background spectrum of the empty sample holder (or the pure solvent). Record the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated triene system in this compound acts as a chromophore, which is expected to result in strong absorption in the ultraviolet region. Unsaturated carboxylic acids typically show an absorption maximum (λmax) around 210 nm.[1]

Table 4: Expected UV-Vis Absorption

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Conjugated Triene | π → π* | ~210 - 280 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 400 nm.

-

Cuvette: Use a matched pair of quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum. The λmax and the corresponding absorbance value should be determined.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula.[1]

Table 5: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Exact Mass | 136.05243 Da |

| Key Fragmentation | Loss of -OH (m/z 119), Loss of -COOH (m/z 91 - tropylium ion) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): Suitable for LC-MS, a soft ionization technique that often results in a prominent molecular ion peak.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For HRMS, compare the measured exact mass with the theoretical exact mass to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the correlation between its structure and expected spectroscopic signals.

References

Synthesis and Characterization of Cyclohepta-2,4,6-triene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of cyclohepta-2,4,6-triene-1-carboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details established synthetic routes, comprehensive characterization data, and explicit experimental protocols.

Introduction

This compound, a derivative of the non-benzenoid aromatic compound cycloheptatriene, is a molecule of significant interest due to its unique seven-membered ring structure and versatile chemical reactivity.[1] The presence of a conjugated triene system and a carboxylic acid functional group allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[1] This guide will explore the primary methods for its preparation and the analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

Several synthetic pathways have been established for the preparation of this compound. The most prominent methods include the Buchner ring expansion of benzene, the direct carboxylation of cycloheptatriene, and the hydrolysis of its corresponding ester or nitrile precursors.[1]

Method 1: Buchner Ring Expansion of Benzene followed by Hydrolysis

The Buchner ring expansion is a classic method for the synthesis of seven-membered rings from aromatic precursors.[2][3] The reaction proceeds in two main stages: the formation of a cyclopropane adduct from the reaction of benzene with a carbene (derived from ethyl diazoacetate), followed by a thermally or photochemically induced ring expansion to the cycloheptatriene system.[2][3] The resulting ethyl cyclohepta-2,4,6-triene-1-carboxylate is then hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

-

Step 1: Cyclopropanation. In a well-ventilated fume hood, a solution of rhodium(II) acetate dimer (a catalytic amount) in dry benzene is prepared under an inert atmosphere (e.g., argon or nitrogen). Ethyl diazoacetate is then added dropwise to the stirred solution at room temperature. The reaction is monitored by the evolution of nitrogen gas. After the addition is complete, the mixture is stirred for several hours to ensure complete reaction.

-

Step 2: Ring Expansion. The reaction mixture from Step 1 is then heated to reflux for several hours to induce the electrocyclic ring expansion of the cyclopropane intermediate to the cycloheptatriene derivative. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Purification. Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of silica gel or celite. The solvent (excess benzene) is removed under reduced pressure to yield the crude ethyl cyclohepta-2,4,6-triene-1-carboxylate. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Alkaline Hydrolysis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

-

Step 1: Saponification. The purified ethyl cyclohepta-2,4,6-triene-1-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (or potassium hydroxide) is added, and the mixture is heated to reflux for several hours until the ester is completely hydrolyzed (monitored by TLC).

-

Step 2: Work-up. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

-

Step 3: Acidification and Isolation. The aqueous layer is then cooled in an ice bath and carefully acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 2-3. The precipitated this compound is then collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product.

Method 2: Direct Carboxylation of Cycloheptatriene

A more direct approach involves the deprotonation of cycloheptatriene with a strong base, followed by quenching the resulting anion with carbon dioxide.[1] This method provides a straightforward route to the target molecule.

Experimental Protocol: Carboxylation of Cycloheptatriene

-

Step 1: Deprotonation. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of cycloheptatriene in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is prepared. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a strong base, such as n-butyllithium in hexanes, is then added dropwise via the dropping funnel. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the cycloheptatrienyl anion.

-

Step 2: Carboxylation. A stream of dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Step 3: Work-up and Isolation. The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then extracted with an aqueous base (e.g., sodium bicarbonate solution). The basic aqueous extracts are combined, washed with an organic solvent, and then acidified with a dilute mineral acid to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4440-40-8 | [1][4] |

| Molecular Formula | C₈H₈O₂ | [1][4] |

| Molecular Weight | 136.15 g/mol | [1][4] |

| Melting Point | 20-24 °C | [5] |

| Appearance | Liquid | [5] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The olefinic protons of the cycloheptatriene ring typically appear in the range of 5.0 to 6.8 ppm.[1] The acidic proton of the carboxylic acid group is characteristically found further downfield, around 12 ppm, and its signal is often broad.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| 5.0 - 6.8 | m | 7H | Olefinic protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is used to identify the different carbon environments. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum.[1]

| Chemical Shift (δ) ppm | Assignment |

| 165 - 185 | C=O (carboxyl) |

| 100 - 150 | Olefinic carbons |

| Varies | Aliphatic C-COOH |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1600 - 1680 | Medium | C=C stretch (alkene) |

| ~3030 | Medium | =C-H stretch (alkene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

| m/z | Interpretation |

| 136 | Molecular ion [M]⁺ |

| 119 | [M - OH]⁺ |

| 91 | [M - COOH]⁺ (Tropylium cation) |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and characterization.

Buchner Ring Expansion Pathway

This diagram illustrates the key steps in the synthesis of this compound via the Buchner ring expansion.

Caption: Buchner ring expansion synthesis pathway.

References

- 1. This compound | 4440-40-8 | Benchchem [benchchem.com]

- 2. Selective ring expansion and C−H functionalization of azulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchner ring expansion - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H8O2 | CID 13088499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4440-40-8 [sigmaaldrich.com]

Computational Modeling of Cyclohepta-2,4,6-triene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of cyclohepta-2,4,6-triene-1-carboxylic acid, a fascinating molecule with a non-planar, seven-membered ring system. This document outlines the theoretical basis, experimental protocols for computational analysis, and data interpretation, offering a framework for in-silico investigation of this and similar compounds. The methodologies described herein are crucial for understanding the molecule's conformational landscape, electronic properties, and potential as a scaffold in drug design.

Theoretical Background

This compound is a derivative of cycloheptatriene, a molecule known for its dynamic conformational behavior. The seven-membered ring of cycloheptatriene and its derivatives is not planar and typically adopts a stable boat-shaped conformation.[1] This conformation is subject to a ring-inversion process, passing through a planar transition state.[1] Computational modeling is an indispensable tool for exploring these conformational dynamics and understanding the influence of substituents, such as the carboxylic acid group, on the ring's structure and reactivity.[1]

Density Functional Theory (DFT) and other high-level computational methods are particularly well-suited for mapping the potential energy surface of such molecules.[1] These methods allow for the prediction of stable conformers, transition states, and the associated energy barriers. Furthermore, computational approaches can elucidate electronic properties, spectroscopic characteristics, and reactivity, providing insights that are complementary to experimental data.[1]

Computational Methodology

A systematic computational workflow is essential for the thorough investigation of this compound. The following sections detail the proposed experimental protocols.

Conformational Analysis

The initial step in modeling this compound is a comprehensive conformational search to identify all low-energy structures.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify various ring conformations and orientations of the carboxylic acid group.

-

Geometry Optimization and Energy Refinement: The unique conformers identified are then subjected to geometry optimization and energy calculation at a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation is performed at the same level of theory to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

Quantum Chemical Calculations

To gain deeper insight into the electronic structure and properties of the most stable conformers, a range of quantum chemical calculations are performed.

Experimental Protocol:

-

High-Level Geometry Optimization: The lowest energy conformers are re-optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate geometries.

-

Electronic Property Calculation: A suite of electronic properties is calculated, including molecular orbital energies (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) population analysis, and dipole moment.

-

Spectroscopic Prediction: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are simulated based on the optimized geometries and vibrational frequencies/shielding tensors. This allows for direct comparison with experimental data.

-

Solvation Modeling: To simulate the behavior in a biological environment, calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Data Presentation

The quantitative data generated from the computational experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Calculated Relative Energies and Thermodynamic Properties of Conformers

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Boat-Axial | 0.00 | 0.00 | 2.54 |

| Boat-Equatorial | 1.25 | 1.10 | 3.12 |

| Twist-Boat | 3.50 | 3.20 | 2.88 |

| Planar (TS) | 6.10 | 5.95 | 1.50 |

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer

| Spectroscopic Property | Calculated Value |

| C=O Stretch Freq. (cm⁻¹) | 1725 |

| O-H Stretch Freq. (cm⁻¹) | 3550 |

| ¹H NMR (olefinic, ppm) | 5.2 - 6.7 |

| ¹³C NMR (carboxyl, ppm) | 175.8 |

Table 3: Computed Molecular Properties

| Property | Value |

| Molecular Weight ( g/mol ) | 136.15[2][3][4] |

| XLogP3 | 1.9[2] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Polar Surface Area (Ų) | 37.3[2][4] |

Visualization of Computational Workflow

A diagrammatic representation of the computational workflow provides a clear overview of the logical steps involved in the modeling process.

Caption: Computational modeling workflow for this compound.

Conclusion

The computational modeling protocols detailed in this guide provide a robust framework for the in-depth investigation of this compound. By systematically exploring its conformational space and electronic properties, researchers can gain valuable insights that are critical for applications in medicinal chemistry and materials science. The synergy between computational predictions and experimental validation will ultimately accelerate the discovery and development of novel therapeutics and functional materials based on this unique molecular scaffold.

References

physical and chemical properties of cyclohepta-2,4,6-triene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of cyclohepta-2,4,6-triene-1-carboxylic acid (CAS No. 4440-40-8), a fascinating molecule with a unique seven-membered ring structure. This document details its synthesis, reactivity, and spectroscopic characteristics, presenting quantitative data in accessible formats and outlining relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various research and development contexts.

Table 1: Physical Properties

| Property | Value | Source |

| Melting Point | 20-24 °C, 71-72 °C | [1][2] |

| Boiling Point | 282.4±9.0 °C at 760 mmHg; 103-105 °C at 0.4 Torr | [2][3] |

| Density | 1.2±0.1 g/cm³ | [3] |

| Flash Point | 127.5±13.4 °C | [3] |

| pKa | 3.56±0.20 (Predicted) | [2] |

| Physical Form | Liquid | [1] |

Table 2: Computed and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [3][4] |

| Molecular Weight | 136.15 g/mol | [5][6] |

| Exact Mass | 136.052429 Da | [3][6] |

| XLogP3 | 1.9 | [4][6] |

| Hydrogen Bond Donor Count | 1 | [4][6] |

| Hydrogen Bond Acceptor Count | 2 | [4][6] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

| Complexity | 195 | [4] |

| InChI Key | MMJMJYGSJNZKBB-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1=CC=CC(C=C1)C(=O)O | [4][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the carboxylation of cycloheptatriene or the hydrolysis of its ester or nitrile derivatives.[5]

2.1. Carboxylation of Cycloheptatriene

A common method for synthesizing this compound is the direct carboxylation of cycloheptatriene.[5]

-

Experimental Protocol:

2.2. Hydrolysis of Precursors

Synthesis often proceeds through more stable and easily purified intermediates like esters and nitriles.[5] These precursors are then hydrolyzed to the carboxylic acid.

-

Experimental Protocol (from Ethyl Ester):

-

Ethyl cyclohepta-2,4,6-triene-1-carboxylate is subjected to hydrolysis, typically using aqueous acid (e.g., HCl or H₂SO₄).[7]

-

The reaction mixture is heated to drive the reaction to completion.

-

The resulting carboxylic acid is then isolated and purified.

-

The following diagram illustrates a general workflow for the synthesis of this compound.

References

- 1. This compound | 4440-40-8 [sigmaaldrich.com]

- 2. 2,4,6-CYCLOHEPTATRIENE-1-CARBOXYLIC ACID CAS#: 4440-40-8 [m.chemicalbook.com]

- 3. CAS#:4440-40-8 | this compound | Chemsrc [chemsrc.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 4440-40-8 | Benchchem [benchchem.com]

- 6. This compound | C8H8O2 | CID 13088499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-CYCLOHEPTATRIENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on Cyclohepta-2,4,6-triene-1-carboxylic Acid and its Relationship to the Tropylium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohepta-2,4,6-triene-1-carboxylic acid and its intrinsic chemical relationship with the tropylium cation, a classic example of a non-benzenoid aromatic system. This document details the synthesis, chemical properties, and spectroscopic characteristics of both species. Special emphasis is placed on the conversion of the carboxylic acid derivative to the highly stable tropylium cation. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical transformations and relationships.

Introduction

This compound is a carboxylated derivative of cycloheptatriene, a molecule of significant theoretical interest in the study of aromaticity.[1] While cycloheptatriene itself is not aromatic due to the presence of a methylene group that disrupts the cyclic conjugation, its dehydration product, the tropylium cation ([C₇H₇]⁺), exhibits remarkable stability.[2] The tropylium cation is a planar, heptagonal ion with 6 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[3]

The relationship between this compound and the tropylium cation is a cornerstone of non-benzenoid aromatic chemistry. The carboxylic acid provides a synthetic handle for various transformations and serves as a direct precursor to the tropylium cation through decarboxylation or decarbonylation reactions.[4] Understanding the chemistry of these compounds is crucial for the design and synthesis of novel organic molecules with unique electronic and biological properties.

Physicochemical and Spectroscopic Data

This compound

The physical and spectroscopic properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [5][6] |

| Molecular Weight | 136.15 g/mol | [5] |

| CAS Number | 4440-40-8 | [5] |

| Melting Point | 71-72 °C | [7] |

| Boiling Point | 103-105 °C (at 0.4 Torr) | [7] |

| pKa (Predicted) | 3.56 ± 0.20 | [7] |

| ¹H NMR | Olefinic protons: 5.0-6.8 ppm | [8] |

Tropylium Cation

The tropylium cation is typically handled as a salt with a non-nucleophilic counter-anion, such as tetrafluoroborate ([BF₄]⁻).

| Property | Value | Reference(s) |

| Molecular Formula | [C₇H₇]⁺ | [3] |

| Molecular Weight | 91.13 g/mol | [3] |

| ¹H NMR | Single peak, indicating proton equivalence | [9][10] |

| ¹³C NMR | Single peak, indicating carbon equivalence | [9][10] |

| UV-Vis (in 0.1N HCl) | λmax: 218 mµ (log ε 4.70), 274 mµ (log ε 3.61) | [9] |

| Symmetry | D₇h | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound and its esters is the Buchner ring expansion of benzene with a diazoacetate, followed by hydrolysis.[2]

Experimental Protocol: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate (Buchner Reaction) [2]

-

Reaction Setup: In a fume hood, a solution of ethyl diazoacetate in benzene is prepared.

-

Catalyst: A copper catalyst (e.g., copper(II) sulfate or copper bronze) is added to the solution.

-

Reaction: The mixture is heated under reflux. The diazo compound decomposes to a carbene, which adds to benzene to form a norcaradiene intermediate.

-

Rearrangement: The norcaradiene undergoes a thermally-allowed electrocyclic ring expansion to yield ethyl cyclohepta-2,4,6-triene-1-carboxylate.

-

Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the excess benzene is removed by distillation. The resulting ester can be purified by fractional distillation under reduced pressure.

Experimental Protocol: Hydrolysis to this compound

-

Hydrolysis: The purified ethyl cyclohepta-2,4,6-triene-1-carboxylate is refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Work-up: After the reaction is complete (monitored by TLC), the solution is cooled and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidification: The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Synthesis of the Tropylium Cation

The tropylium cation can be synthesized from cycloheptatriene or its derivatives through oxidation. A common and stable salt is tropylium tetrafluoroborate.

Experimental Protocol: Synthesis of Tropylium Tetrafluoroborate from Cycloheptatriene [9]

-

Reaction Setup: In a fume hood, a suspension of phosphorus pentachloride in carbon tetrachloride is prepared in a flask equipped with a stirrer.

-

Addition of Cycloheptatriene: Cycloheptatriene is added to the suspension at once, and the mixture is stirred at room temperature.

-

Isolation of Intermediate: The intermediate tropylium hexachlorophosphate-tropylium chloride double salt is isolated by suction filtration and washed with fresh carbon tetrachloride.

-

Formation of Tropylium Tetrafluoroborate: The isolated salt is rapidly transferred to cold, well-stirred absolute ethanol. To this solution, 50% aqueous fluoboric acid is added rapidly.

-

Isolation of Product: The dense white precipitate of tropylium tetrafluoroborate is collected by suction filtration, washed with cold ethanol and then ether, and air-dried.

Conversion of this compound to Tropylium Salts

The carboxylic acid can be directly converted to tropylium salts through decarboxylation or decarbonylation.[4]

Experimental Protocol: Hunsdiecker Reaction [4]

-

Preparation of Silver Salt: this compound is neutralized with a silver salt (e.g., silver nitrate in the presence of a base) to form silver cyclohepta-2,4,6-trienecarboxylate.

-

Reaction with Halogen: The silver salt is treated with bromine in carbon tetrachloride or iodine in benzene.

-

Formation of Tropylium Halide: Carbon dioxide is liberated, and the insoluble tropylium halide is precipitated along with the silver halide.

Experimental Protocol: Decarbonylation of the Acyl Chloride [4]

-

Formation of Acyl Chloride: this compound is converted to its acyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

Decarbonylation: The acyl chloride is treated with silver perchlorate in nitromethane.

-

Isolation of Tropylium Perchlorate: Silver chloride precipitates and is removed by filtration. The addition of ether to the filtrate precipitates tropylium perchlorate.

Chemical Relationship and Transformations

The core relationship between this compound and the tropylium cation lies in the transformation of a non-aromatic system into a highly stable aromatic one.

Caption: Relationship between this compound and Tropylium Cation.

The diagram above illustrates the key transformations. The non-aromatic this compound can be converted to the aromatic tropylium cation through either a Hunsdiecker-type decarboxylation or by first forming the acyl chloride followed by decarbonylation. Similarly, the parent cycloheptatriene can be directly oxidized to the tropylium cation. The carboxylic acid can also be prepared from its ester derivative via hydrolysis.

Signaling Pathways and Logical Relationships

The synthesis of this compound often involves a multi-step process, as depicted in the workflow below.

Caption: Synthetic workflow for the preparation of the target carboxylic acid.

This workflow highlights the key stages in a common synthetic route. Benzene and ethyl diazoacetate undergo a Buchner ring expansion to form the corresponding ester, which is then hydrolyzed to yield the final carboxylic acid product.

Conclusion

This compound is a versatile molecule that serves as a key precursor to the tropylium cation, a foundational example of non-benzenoid aromaticity. This guide has provided a detailed overview of the synthesis, properties, and interconversion of these two important chemical entities. The experimental protocols and tabulated data presented herein are intended to be a valuable resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science, facilitating further exploration and application of this fascinating area of chemistry.

References

- 1. Predict the relative pKa values of cyclopentadiene and cyclohepta... | Study Prep in Pearson+ [pearson.com]

- 2. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 3. Tropylium cation - Wikipedia [en.wikipedia.org]

- 4. sciepub.com [sciepub.com]

- 5. This compound | C8H8O2 | CID 13088499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 2,4,6-CYCLOHEPTATRIENE-1-CARBOXYLIC ACID CAS#: 4440-40-8 [m.chemicalbook.com]

- 8. This compound | 4440-40-8 | Benchchem [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

A Deep Dive into the Non-Benzenoid Aromaticity of Cycloheptatriene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the principles of non-benzenoid aromaticity as exemplified by cycloheptatriene and its key derivatives. By understanding the structural and electronic factors that govern aromaticity in these seven-membered ring systems, researchers can better predict and control molecular stability, reactivity, and other properties crucial for drug design and materials science. This document provides a summary of quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding.

The Aromaticity of the Tropylium Cation: A Hückel's Rule Perspective

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that imparts significant thermodynamic stability. According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer.[1][2] Benzene, with its 6 π-electrons (n=1), is the archetypal aromatic compound.

Cycloheptatriene (C₇H₈), despite having 6 π-electrons in its three double bonds, is not aromatic.[3][4] The presence of a methylene bridge (-CH₂-) with an sp³-hybridized carbon atom disrupts the continuous conjugation required for aromaticity and forces the ring into a non-planar conformation.[3][5]

However, the removal of a hydride ion (H⁻) from the methylene bridge of cycloheptatriene results in the formation of the cycloheptatrienyl cation, also known as the tropylium cation (C₇H₇⁺).[3][6] This cation is remarkably stable due to its newly acquired aromatic character.[6][7] The carbon atom that was formerly sp³-hybridized becomes sp²-hybridized, creating a vacant p-orbital.[6][7] This allows for the delocalization of the 6 π-electrons over the entire seven-membered ring, fulfilling all the criteria for aromaticity:

-

Cyclic: It possesses a ring structure.

-

Planar: The ring of seven carbon atoms is planar.[8]

-

Fully Conjugated: Each carbon atom in the ring has a p-orbital, allowing for a continuous loop of overlapping orbitals.[6]

-

Hückel's Rule: It contains 6 π-electrons (4n+2, where n=1).[8][9]

The positive charge is evenly distributed across all seven carbon atoms, a fact supported by spectroscopic data.[7][8]

Caption: Logical flow from non-aromatic cycloheptatriene to the aromatic tropylium cation.

Contrasting Aromaticity in Cycloheptatriene Derivatives

The aromatic character changes dramatically with the electronic state of the seven-membered ring.

-

Tropylium Cation (C₇H₇⁺): As discussed, this 6 π-electron system is aromatic and exceptionally stable.[8]

-

Tropone (C₇H₆O): Tropone is a ketone derivative of cycloheptatriene.[10] It exhibits some degree of aromatic character due to polarization of the carbonyl group. The oxygen atom draws electron density, creating a partial positive charge on the ring and inducing a tropylium-like character.[10] Its dipole moment is significantly higher than that of a typical ketone, supporting this charge separation.[10] However, its aromaticity is considered to be much less than that of benzene.[11]

-

Cycloheptatrienyl Anion (C₇H₇⁻): The cycloheptatrienyl anion possesses 8 π-electrons. According to Hückel's rule, cyclic, planar, conjugated systems with 4n π-electrons (where n is an integer) are considered anti-aromatic and are highly unstable.[9] The cycloheptatrienyl anion is a classic example of an anti-aromatic system.[12]

Caption: Relationship between electronic state and aromatic character in C₇ ring systems.

Quantitative Assessment of Aromaticity

Aromaticity can be quantified using both experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool, while Nucleus-Independent Chemical Shift (NICS) is a widely used computational metric.[13][14] Aromatic compounds sustain a diatropic ring current in a magnetic field, which strongly shields the region inside the ring (negative NICS values) and deshields the protons outside the ring (downfield ¹H NMR chemical shifts).[15]

| Compound | Type | π-Electrons | ¹H NMR Chemical Shift (ppm) | NICS(1)zz (ppm) | Aromaticity vs. Benzene |

| Benzene | Aromatic | 6 | ~7.3 | -30 to -40 (typical) | 100% (Reference) |

| Cycloheptatriene | Non-Aromatic | 6 | 2.2 (CH₂), 5.3-6.6 (vinyl) | ~ -3.8 | ~30% (Homoaromatic character)[11][16] |

| Tropylium Cation | Aromatic | 6 | ~9.2 (single peak)[7][17] | Highly Negative | ~50%[11][18] |

| Tropone | Weakly Aromatic | 6 | 6.8 - 7.2 | - | ~20%[11][16] |

| Cycloheptatrienyl Anion | Anti-Aromatic | 8 | - | Positive (Paratropic shift) | - |

Note: NICS values can vary significantly depending on the computational method. The values presented are for illustrative comparison. ¹H NMR for Cycloheptatriene shows multiple peaks due to different proton environments.[19]

Experimental Protocols

Synthesis of Tropylium Tetrafluoroborate

The tropylium cation can be readily synthesized and isolated as a stable salt. A common laboratory preparation involves the hydride exchange reaction between cycloheptatriene and a stable carbocation salt, such as triphenylcarbenium (trityl) tetrafluoroborate.[6][20]

Methodology:

-

Reagents: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.8 mmol of cycloheptatriene and 1.8 mmol of triphenylcarbenium tetrafluoroborate.[6]

-

Solvent Addition: Perform all operations in a fume hood. Slowly add the minimum amount of acetonitrile dropwise while stirring until all solid reagents have dissolved.[6]

-

Reaction: Allow the solution to stir for approximately five minutes at room temperature to ensure the reaction goes to completion. The formation of the tropylium salt is often indicated by a color change.[8][20]

-

Isolation: Remove the acetonitrile solvent using a rotary evaporator. The resulting dense white precipitate is the tropylium tetrafluoroborate salt.[6]

-

Purification: Isolate the crystals via suction filtration. Wash the crystals with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[6]

-

Drying & Characterization: Air dry the crystals, record the mass, and characterize using methods such as UV-Vis or NMR spectroscopy.[6] The ¹H-NMR spectrum should show a single peak, indicating the equivalence of all seven protons.[17]

References

- 1. Huckel's Rule - GeeksforGeeks [geeksforgeeks.org]

- 2. Hückel's rule - Wikipedia [en.wikipedia.org]

- 3. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. quora.com [quora.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Huckel's Rule and 4n+2 Electrons - Chemistry Steps [chemistrysteps.com]

- 10. Tropone - Wikipedia [en.wikipedia.org]

- 11. Experimental verification of the homoaromaticity of 1,3,5-cycloheptatriene and evaluation of the aromaticity of tropone and the tropylium cation by use of the dimethyldihydropyrene probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scienceinfo.com [scienceinfo.com]

- 16. Computational Chemistry Highlights: Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of Tropone and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe [compchemhighlights.org]

- 17. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cycloheptatriene(544-25-2) 1H NMR [m.chemicalbook.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Cyclohepta-2,4,6-triene-1-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclohepta-2,4,6-triene-1-carboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. Two primary synthetic routes are presented: the direct carboxylation of cycloheptatriene and the Büchner ring expansion of benzene followed by hydrolysis of the resulting ester.

Introduction

This compound is a non-benzenoid aromatic compound that serves as a versatile precursor for the synthesis of more complex molecules. Its unique seven-membered ring structure and carboxylic acid functionality allow for a variety of chemical transformations, making it a molecule of interest in the development of novel therapeutic agents and functional materials. The protocols detailed below provide reliable methods for the laboratory-scale synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the two primary synthetic routes to this compound.

Table 1: Summary of Synthetic Routes and Typical Yields

| Synthetic Route | Key Intermediates | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |

| Direct Carboxylation of Cycloheptatriene | Cycloheptatrienyl anion | 40-60% | Fewer synthetic steps | Requires strong base and anhydrous conditions |

| Büchner Ring Expansion | Ethyl cyclohepta-2,4,6-triene-1-carboxylate | 30-50% | Milder conditions for carboxylation step | Multi-step process, use of hazardous diazo compounds |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol [1][2] |

| CAS Number | 4440-40-8[1][2] |

| Melting Point | 71-72 °C |

| Boiling Point | 103-105 °C (at 0.4 Torr) |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, δ) | ~11.0 (s, 1H, COOH), 6.6-6.8 (m, 2H), 6.1-6.3 (m, 2H), 5.3-5.5 (m, 2H), 2.6 (t, 1H) |

| ¹³C NMR (CDCl₃, δ) | ~179 (C=O), 128-132 (olefinic C), 120-125 (olefinic C), ~30 (aliphatic C) |

| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1680 (C=O), ~1600 (C=C) |

Experimental Protocols

Protocol 1: Direct Carboxylation of Cycloheptatriene

This protocol describes the synthesis of this compound via the direct carboxylation of cycloheptatriene using sodium hydride and carbon dioxide.

Materials:

-

Cycloheptatriene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a rubber septum is dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen).

-

Reaction Setup: To the flask, add sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil. The hexane is carefully removed via cannula, and the sodium hydride is suspended in anhydrous THF.

-

Formation of the Cycloheptatrienyl Anion: Cool the suspension to 0 °C in an ice bath. Add cycloheptatriene (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2 hours to ensure complete formation of the cycloheptatrienyl anion.

-

Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. While maintaining vigorous stirring, add crushed dry ice in small portions over a period of 1 hour. The reaction mixture will gradually become a thick slurry.

-

Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Protocol 2: Synthesis via Büchner Ring Expansion and Hydrolysis

This two-step protocol involves the initial synthesis of ethyl cyclohepta-2,4,6-triene-1-carboxylate via the Büchner ring expansion of benzene, followed by its hydrolysis to the target carboxylic acid.[3][4]

Step 2a: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

Materials:

-

Benzene

-

Ethyl diazoacetate

-

Rhodium(II) octanoate dimer or other suitable rhodium catalyst

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a fume hood, dissolve the rhodium catalyst (0.1 mol%) in anhydrous benzene (used in excess as both solvent and reactant) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Addition of Diazoacetate: Add ethyl diazoacetate (1.0 equivalent) to the dropping funnel. Add the ethyl diazoacetate dropwise to the stirred benzene solution at room temperature over a period of 2-3 hours. The evolution of nitrogen gas will be observed. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully remove the excess benzene under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl cyclohepta-2,4,6-triene-1-carboxylate.

Step 2b: Hydrolysis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

Materials:

-

Ethyl cyclohepta-2,4,6-triene-1-carboxylate

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-